Methyl 2-bromo-4,5-dimethoxybenzoate
Description
Methyl 2-bromo-4,5-dimethoxybenzoate (CAS 17667-32-2) is a halogenated aromatic ester with the molecular formula C₁₀H₁₁BrO₄ and a molecular weight of 275.10 g/mol. Its structure features a bromine atom at the 2-position and two methoxy groups at the 4- and 5-positions of the benzene ring, esterified with a methyl group . The compound exhibits a melting point of 87–88°C and is typically synthesized via esterification of 2-bromo-4,5-dimethoxybenzoic acid (compound 8) using methanol under acidic conditions, achieving yields up to 84% . Nuclear magnetic resonance (NMR) analysis confirms its structure, with distinct signals for methoxy groups (δ ~3.76–3.81 ppm) and aromatic protons (δ ~7.19–7.35 ppm) .
The compound’s stability is influenced by storage conditions; it is hydrolytically sensitive in humid environments but stable at room temperature under inert conditions . Its primary applications include serving as an intermediate in pharmaceutical synthesis and materials science, leveraging its electron-deficient aromatic core for further functionalization .
Properties
IUPAC Name |
methyl 2-bromo-4,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUHOZBMHZWCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384701 | |
| Record name | methyl 2-bromo-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17667-32-2 | |
| Record name | Methyl 2-bromo-4,5-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17667-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-bromo-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination-Esterification of 3,4-Dimethoxybenzoic Acid Derivatives
A common approach involves brominating 3,4-dimethoxybenzoic acid or its derivatives, followed by esterification. The CN102267894A patent outlines a two-step process starting with 3,4-dimethoxytoluene (1). In the first step, bromination is achieved using sulfuric acid, hydrogen peroxide, and potassium bromide at 30–60°C for 2–4 hours, yielding 2-bromo-4,5-dimethoxytoluene with 63–97% efficiency. The reaction’s selectivity for the 2-position arises from reduced steric hindrance at the methyl-substituted position compared to aldehyde or carboxyl groups.
In the second step, oxidation with potassium permanganate and tetrabutylammonium bromide at 50–90°C converts the methyl group to a carboxylic acid, producing 2-bromo-4,5-dimethoxybenzoic acid (2) in 92–93% yield. Subsequent esterification with methanol under acidic conditions yields the target compound. This route’s overall yield depends on bromination selectivity and oxidation efficiency, with optimal temperatures critical to minimizing byproducts.
Nitrile Intermediate Route
The CN101407474A patent describes a pathway via 2-bromo-4,5-dimethoxycinnamonitrile (3). 3,4-Dimethoxybenzaldehyde undergoes bromination in acetic acid, followed by a Knoevenagel condensation with acetonitrile to form the α,β-unsaturated nitrile. Hydrogenation over palladium/carbon reduces the nitrile to 2-bromo-4,5-dimethoxybenzenepropanenitrile (4), which is hydrolyzed and esterified to the target compound. While this method achieves high yields (exact figures unspecified), its multi-step nature complicates scalability.
Optimization of Critical Reaction Steps
Bromination Selectivity and Yield
Bromination regioselectivity is pivotal. Comparative data from the CN102267894A patent demonstrates that methyl-substituted precursors outperform aldehyde or carboxylic acid derivatives in selectivity (Table 1):
Table 1: Bromination Selectivity of 3,4-Dimethoxy Derivatives
| Substrate | Bromination Position | Yield (%) |
|---|---|---|
| 3,4-Dimethoxytoluene | 2-position | 97 |
| 3,4-Dimethoxybenzaldehyde | 2-position | 82 |
| 3,4-Dimethoxybenzoic acid | 2-position | 75 |
The methyl group’s smaller steric profile and weaker electron-withdrawing effect favor 2-bromination. Excessive bromine or elevated temperatures (>60°C) promote di-bromination, reducing yields.
Oxidation of Methyl to Carboxylic Acid
Potassium permanganate in aqueous tetrabutylammonium bromide efficiently oxidizes the methyl group to carboxyl. At 80–90°C, the reaction completes within 5–6 hours, achieving >90% yield. Lower temperatures (<50°C) result in incomplete oxidation, while higher temperatures (>90°C) degrade the product.
Esterification Conditions
Esterification of 2-bromo-4,5-dimethoxybenzoic acid typically uses methanol and sulfuric acid. The reaction proceeds at reflux (65°C) for 4–6 hours, with yields exceeding 85%. Alternative catalysts like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) may enhance efficiency but increase cost.
Industrial-Scale Considerations
Cost and Starting Material Availability
3,4-Dimethoxytoluene is commercially available and cheaper than aldehyde or nitrile precursors, making the CN102267894A route economically favorable. The nitrile pathway (CN101407474A) requires specialized reagents (e.g., palladium/carbon), limiting its industrial adoption.
Physicochemical Characterization
The final product exhibits a melting point of 87–88°C. Nuclear magnetic resonance (NMR) data confirm structure:
Scientific Research Applications
Organic Synthesis
Methyl 2-bromo-4,5-dimethoxybenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for various functionalizations, making it a valuable building block in organic synthesis. The compound can undergo:
- Nucleophilic Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to products like methyl 2-azido-4,5-dimethoxybenzoate.
- Reduction Reactions : It can be reduced to methyl 4,5-dimethoxybenzoate using lithium aluminum hydride (LiAlH₄) as a reducing agent.
- Oxidation Reactions : The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Table: Summary of Reaction Types
| Reaction Type | Example Product | Reagents Used |
|---|---|---|
| Nucleophilic Substitution | Methyl 2-azido-4,5-dimethoxybenzoate | Sodium azide (NaN₃) |
| Reduction | Methyl 4,5-dimethoxybenzoate | Lithium aluminum hydride (LiAlH₄) |
| Oxidation | Methyl 2-bromo-4,5-dimethoxybenzaldehyde | Potassium permanganate (KMnO₄) |
Pharmaceutical Research
The compound has garnered attention in medicinal chemistry for its potential biological activities. Its structural characteristics make it a candidate for developing drug candidates with various therapeutic properties:
- Antioxidant Activity : Studies indicate that this compound possesses antioxidant properties that may help mitigate oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary research suggests it may inhibit enzymes such as pyruvate kinase (PKL), which could have implications for treating conditions like non-alcoholic fatty liver disease (NAFLD).
- Antimicrobial Properties : Some studies have reported potential antimicrobial effects against specific bacterial strains.
Table: Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant | Mitigates oxidative stress |
| Enzyme Inhibition | Inhibits pyruvate kinase (PKL) |
| Antimicrobial | Potential effects against specific bacteria |
Material Science
In the field of material science , this compound is used in the preparation of functional materials such as polymers and liquid crystals. Its ability to undergo various chemical transformations makes it suitable for creating novel materials with tailored properties.
Case Study 1: Synthesis of Antioxidant Compounds
A study demonstrated the synthesis of derivatives from this compound that exhibited enhanced antioxidant activity compared to the parent compound. The derivatives were tested for their ability to scavenge free radicals, showing promising results that could lead to further development in nutraceuticals.
Case Study 2: Enzyme Inhibition Research
Research published in a peer-reviewed journal evaluated the enzyme inhibition potential of this compound against PKL. The findings indicated that specific derivatives had significant inhibitory effects, suggesting their potential use in treating metabolic disorders .
Mechanism of Action
The mechanism of action of methyl 2-bromo-4,5-dimethoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The methoxy groups can undergo oxidation or reduction, altering the electronic properties of the aromatic ring and influencing its reactivity .
Comparison with Similar Compounds
Table 1: Substituent Position and Functional Group Impact
| Compound Name | Substituents and Positions | Key Differences | Reactivity/Applications | Reference |
|---|---|---|---|---|
| Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate | Br (3), CH₃ (2), OCH₃ (4,5) | Additional methyl group at 2-position | Enhanced steric hindrance; reduced nucleophilic substitution efficiency | |
| Methyl 4-bromo-3-methoxybenzoate | Br (4), OCH₃ (3) | Fewer methoxy groups; altered bromine position | Lower electronic activation; limited use in cross-coupling reactions | |
| Methyl 5-bromo-2-chloro-3-methoxybenzoate | Br (5), Cl (2), OCH₃ (3) | Chlorine substitution at 2-position | Higher electrophilicity; improved antimicrobial activity | |
| Methyl 3,5-dibromo-2-chlorobenzoate | Br (3,5), Cl (2) | Multiple halogens; no methoxy groups | Enhanced halogen bonding; utility in polymer crosslinking |
Key Observations :
- Bromine Position : Moving bromine from the 2- to 3- or 4-position (e.g., Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate ) reduces electronic directing effects, altering regioselectivity in subsequent reactions.
- Methoxy Groups: The 4,5-dimethoxy configuration in the target compound enhances electron-donating effects, stabilizing intermediates in Suzuki-Miyaura couplings compared to mono-methoxy analogs (e.g., Methyl 4-bromo-3-methoxybenzoate ).
- Halogen Diversity : Chlorine substitution (e.g., Methyl 5-bromo-2-chloro-3-methoxybenzoate ) increases electrophilicity, improving interactions with biological targets like microbial enzymes.
Table 2: Bioactivity Comparison
Key Insights :
- The target compound lacks direct receptor-binding motifs (e.g., amine groups in 4-bromo-2,5-dimethoxyphenethylamine ), limiting its psychoactivity but making it a versatile scaffold for drug derivatization.
- Introduction of amino acid moieties (e.g., Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid ) shifts activity toward enzyme inhibition, highlighting the role of functional group additions.
Physicochemical Properties
Table 3: Thermal and Solubility Data
Analysis :
- Higher lipophilicity (LogP) in multi-halogenated compounds (e.g., Methyl 3,5-dibromo-2-chlorobenzoate ) correlates with reduced aqueous solubility, impacting bioavailability.
- The target compound’s moderate LogP (2.1) balances membrane permeability and solubility, ideal for medicinal chemistry applications .
Biological Activity
Methyl 2-bromo-4,5-dimethoxybenzoate is an organic compound characterized by its molecular formula and a molecular weight of 275.1 g/mol. It features a bromine atom at the 2-position and two methoxy groups at the 4- and 5-positions of the benzoate ring. This compound has garnered attention in various fields, particularly in organic synthesis and pharmaceutical research due to its potential biological activities.
The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The methoxy groups can undergo oxidation or reduction, which alters the electronic properties of the aromatic ring, influencing its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can mitigate oxidative stress in biological systems.
- Enzyme Inhibition : It has been evaluated for its ability to inhibit various enzymes, including pyruvate kinase (PKL) and other metabolic enzymes, which could be beneficial in treating conditions like non-alcoholic fatty liver disease (NAFLD) .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against specific bacterial strains.
Case Studies
-
Enzyme Inhibition Studies : A study assessed the inhibition of PKL by this compound. The results indicated a significant decrease in enzyme activity, suggesting that structural modifications could enhance its inhibitory effects .
Compound PKL Inhibition at 10 μM [%] IC50 [μM] This compound 68% 7.5 - Synthesis and Characterization : The compound was synthesized via bromination of 2,4,5-trimethoxybenzoic acid followed by esterification with methanol. Characterization was performed using NMR and mass spectrometry techniques to confirm its structure and purity .
Comparative Analysis
The unique structural features of this compound distinguish it from similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 2-bromo-3-methoxybenzoate | Bromine at the 2-position | Different reactivity due to methoxy substitution |
| Methyl 2-bromo-4-ethoxybenzoate | Ethoxy group instead of methoxy | Potentially different solubility properties |
| Methyl 2-bromo-4-fluoro-3-methoxybenzoate | Fluorine substituent | Altered electronic properties affecting reactivity |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare Methyl 2-bromo-4,5-dimethoxybenzoate, and how can competing side reactions be minimized?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzoate ester. For example, bromination of methyl 4,5-dimethoxybenzoate at the ortho position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions). Key challenges include avoiding over-bromination and managing steric hindrance from the methoxy groups. Optimizing reaction temperature (0–25°C) and using directing groups (e.g., ester functionalities) can improve regioselectivity . Solvent polarity (e.g., DCM or acetic acid) and stoichiometric control of brominating agents are critical to suppress di- or tri-substitution byproducts.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data contradictions resolved?
- Methodological Answer :
- NMR : NMR resolves methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). The bromine atom deshields adjacent protons, causing distinct splitting patterns. NMR identifies carbonyl (δ 165–170 ppm) and quaternary carbons.
- IR : Confirms ester (C=O stretch ~1720 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹).
- Mass Spectrometry : ESI-MS or EI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 275–280).
- Data Conflict Resolution : Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals. Compare with crystallographic data (if available) to resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, in methyl 2-amino-4,5-dimethoxybenzoate, intramolecular hydrogen bonds (N–H···O, ~2.7 Å) and planarity (r.m.s. deviation ≤0.05 Å) were confirmed via SHELX refinement . For brominated analogs:
- Grow crystals via slow evaporation (e.g., MeOH/CHCl₃ mixtures).
- Use programs like SHELXL for refinement, assigning anisotropic displacement parameters for Br atoms.
- Analyze intermolecular interactions (e.g., halogen bonding from Br) using Mercury or OLEX2 .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density maps. The bromine atom’s σ-hole potential can predict Suzuki-Miyaura coupling efficiency.
- Hammett Parameters : Use substituent constants (σₘ for methoxy, σₚ for Br) to estimate reaction rates.
- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize catalytic conditions .
Key Challenges and Solutions
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
